
(E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity based on recent studies, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring fused with a piperazine moiety and a methoxy-substituted benzylidene group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including the compound , exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit key tyrosine kinases such as VEGFR and EGFR, which are crucial in tumor growth and metastasis .
- Topoisomerase Inhibition : It induces apoptosis by inhibiting topoisomerases I and II, leading to DNA damage and cell death .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The presence of the methoxy group at the para position of the benzylidene moiety significantly enhances the compound's potency against various cancer cell lines. Modifications to the piperazine ring also influence biological activity:
- Nitrophenyl Substitution : The presence of a nitrophenyl group contributes to increased lipophilicity, enhancing cellular uptake .
- Thiazole Core : The thiazole ring is essential for maintaining biological activity, as it participates in π-stacking interactions with target proteins.
Study 1: Anticancer Efficacy in Breast Cancer Models
A comprehensive study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7, MDA-MB-231). Results demonstrated an IC50 value of 15.2 µM, indicating potent inhibitory effects on cell proliferation through targeted signaling pathways .
Study 2: Mechanistic Insights into Apoptosis Induction
In renal cancer models using A498 cells, the compound exhibited an IC50 value of 33.9 µM, primarily through apoptosis induction linked to topoisomerase inhibition. This study underscores the potential for developing this compound as a therapeutic agent for renal cancers .
科学的研究の応用
Synthesis of the Compound
The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation reaction between thiazole derivatives and piperazine-containing compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, with catalysts to facilitate the formation of the imine linkage essential for this compound's structure .
Anticancer Activity
Research indicates that derivatives of thiazole, including this compound, exhibit promising anticancer properties. A study highlighted the potential of thiazole-piperazine hybrids to inhibit key tyrosine kinases involved in cancer progression, such as VEGFR and EGFR. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility as novel anticancer agents .
Analgesic Properties
The compound has been evaluated for its analgesic effects. In experimental models, it showed a notable reduction in pain responses, comparable to standard analgesics. This suggests that this compound may serve as a potential candidate for pain management therapies .
Anticholinesterase Activity
Another area of interest is the anticholinesterase activity of this compound. Studies have demonstrated that thiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. This inhibition is crucial as it may enhance cholinergic transmission in the brain, potentially providing therapeutic benefits in cognitive disorders .
Mechanistic Insights
Mechanistic studies have shown that this compound interacts with specific molecular targets involved in cell signaling pathways. For instance, its ability to inhibit protein kinases contributes to its anticancer effects, while its interaction with cholinergic receptors underlies its potential use in treating cognitive impairments .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving cell cycle arrest .
- Pain Models : In animal models of pain, administration of this compound resulted in a dose-dependent decrease in nociceptive behavior, indicating its potential as an analgesic agent .
- Neuroprotection : The anticholinesterase activity observed in various thiazole derivatives has led to investigations into their neuroprotective effects. Compounds were tested for their ability to improve cognitive function in animal models mimicking Alzheimer's disease symptoms .
特性
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-18-8-2-15(3-9-18)14-19-20(26)22-21(30-19)24-12-10-23(11-13-24)16-4-6-17(7-5-16)25(27)28/h2-9,14H,10-13H2,1H3/b19-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBQIBAIRTYNFD-XMHGGMMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。